molecular formula C22H25NO7 B583213 Papaveroxine CAS No. 106982-92-7

Papaveroxine

Cat. No.: B583213
CAS No.: 106982-92-7
M. Wt: 415.442
InChI Key: JKLOZTFGRPYWHQ-MOPGFXCFSA-N
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Description

Papaveroxine is an alkaloid compound derived from the opium poppy (Papaver somniferum). It is structurally related to other opium alkaloids but differs significantly in its pharmacological properties. This compound is primarily known for its vasodilatory and antispasmodic effects, making it useful in the treatment of various smooth muscle spasms and vascular conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of papaveroxine involves several key steps. One common method starts with the extraction of 3,4-dihydropapaverine hydrochloride from the opium poppy. This compound is then dissolved in water, and the pH of the solution is adjusted to greater than 7. The aqueous solution is extracted using trimethylbenzene, and a dehydrogenation reaction is carried out at temperatures ranging from 50 to 180 degrees Celsius using a dehydrogenation reaction catalyst. This process yields this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the recycling of solvents like trimethylbenzene to reduce production costs and improve safety. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Papaveroxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Dihydrothis compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Papaveroxine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Papaveroxine is often compared to other opium alkaloids such as:

This compound stands out due to its unique combination of vasodilatory and antispasmodic properties, making it particularly useful in treating vascular and smooth muscle disorders.

Biological Activity

Papaveroxine, a lesser-known alkaloid derived from the opium poppy (Papaver somniferum), has garnered attention for its potential biological activities, particularly in the context of cancer therapy and vasodilation. This article aims to consolidate the current understanding of this compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is structurally related to other benzylisoquinoline alkaloids such as papaverine, which is well-documented for its vasodilatory effects and potential anticancer properties. While research on this compound is not as extensive as that on papaverine, preliminary studies suggest it may share similar mechanisms of action.

1. Phosphodiesterase Inhibition

This compound is hypothesized to inhibit phosphodiesterase (PDE) enzymes, particularly PDE10A, leading to increased levels of cyclic adenosine monophosphate (cAMP). This accumulation can activate various cellular pathways involved in cell proliferation and apoptosis.

2. Impact on Cancer Cell Lines

Research indicates that this compound may exert anti-proliferative effects on various cancer cell lines. For instance, studies show that it influences the cell cycle dynamics, leading to an increase in sub-G1 phase cells, which is indicative of apoptosis. The concentration and specific type of cancer cell can significantly affect the outcomes of these studies.

Case Studies and Experimental Data

  • Anticancer Activity
    • A study evaluated the effects of this compound on human cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). Results indicated a dose-dependent inhibition of cell proliferation.
    • Table 1: IC50 Values for this compound
      Cell LineIC50 (µg/mL)
      A54930.5 ± 1.1
      HepG258.5 ± 13.5
  • Vasodilatory Effects
    • This compound has demonstrated significant vasodilatory effects in animal models, increasing blood flow and reducing vascular resistance.
    • Table 2: Vasodilatory Response
      TreatmentVessel Diameter Increase (%)
      This compound30.1
  • Neurophysiological Effects
    • In clinical settings, topical application of this compound has been associated with transient disturbances in auditory nerve function during neurosurgical procedures, highlighting its potent biological activity but also potential side effects.

Discussion

The biological activity of this compound suggests it could be a valuable compound in both oncology and vascular medicine. Its ability to inhibit tumor growth while also acting as a vasodilator positions it uniquely among therapeutic agents. However, further research is necessary to fully elucidate its mechanisms and optimize its use in clinical settings.

Properties

IUPAC Name

6-[(S)-hydroxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9-10,18-19,25H,7-8,11H2,1-4H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOZTFGRPYWHQ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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